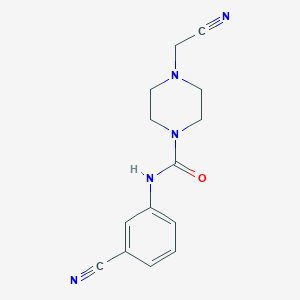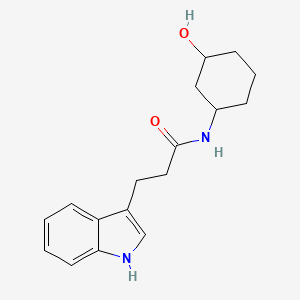![molecular formula C15H23N3O2 B7575906 N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide, also known as N-(3-acetamidophenethyl)-4-(methylamino)butanamide or simply as U-47700, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has recently gained popularity as a recreational drug due to its potent analgesic effects and euphoric properties. However, its use is associated with a high risk of addiction, overdose, and death.
Mecanismo De Acción
The mechanism of action of U-47700 involves its binding to the mu-opioid receptor, which leads to the activation of downstream signaling pathways that mediate its analgesic effects. U-47700 is a full agonist of the mu-opioid receptor, meaning that it produces maximal activation of the receptor. This leads to the release of endogenous opioids such as endorphins, which further enhance the analgesic effects of U-47700.
Biochemical and Physiological Effects:
U-47700 produces several biochemical and physiological effects in the body. Its primary effect is the relief of pain, which is mediated by its binding to the mu-opioid receptor. U-47700 also produces sedation, euphoria, and a sense of well-being, which are mediated by its effects on other neurotransmitter systems such as dopamine and serotonin. However, U-47700 can also produce several negative effects, including respiratory depression, nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-47700 has several advantages and limitations for use in lab experiments. Its potent analgesic effects make it a useful tool for investigating the mechanisms of pain and the role of the mu-opioid receptor in mediating analgesia. However, its potential for abuse and addiction, as well as its negative side effects, make it a challenging compound to work with. Researchers must take precautions to ensure the safety of themselves and their subjects when working with U-47700.
Direcciones Futuras
Future research on U-47700 will likely focus on its potential as a therapeutic agent for the treatment of pain and other medical conditions. However, given its potential for abuse and addiction, researchers will need to carefully consider the risks and benefits of using U-47700 in clinical settings. In addition, future research may investigate the development of new compounds that target the mu-opioid receptor with greater selectivity and fewer side effects.
Métodos De Síntesis
U-47700 is a synthetic compound that can be synthesized by several methods. The most common method involves the reaction of 3-acetamidophenethylamine with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield U-47700. Other methods involve the use of different starting materials or reagents, but the basic chemical structure of U-47700 remains the same.
Aplicaciones Científicas De Investigación
U-47700 has been used in several scientific research studies to investigate its analgesic properties and mechanism of action. It has been found to act as a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. U-47700 has also been shown to have high affinity for the delta-opioid receptor, which may contribute to its analgesic effects. In addition, U-47700 has been found to have lower affinity for the kappa-opioid receptor, which is associated with dysphoria and other unpleasant effects.
Propiedades
IUPAC Name |
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(17-15(20)8-5-9-16-3)13-6-4-7-14(10-13)18-12(2)19/h4,6-7,10-11,16H,5,8-9H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJKUBLULVVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)NC(=O)CCCNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)

![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7575858.png)
![N-ethyl-3-[(sulfamoylamino)methyl]piperidine-1-carboxamide](/img/structure/B7575864.png)
![1-[2-(Methylcarbamoyl)pyrrolidin-1-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B7575872.png)


![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)